4-Hexèn-3-one

Vue d'ensemble

Description

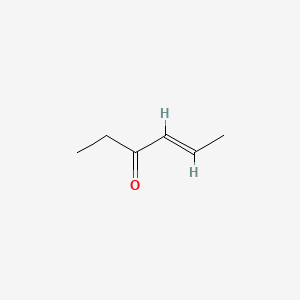

4-Hexen-3-one is an organic compound with the molecular formula C6H10O. It is a colorless to light yellow liquid with a pungent, acrid, and metallic odor. This compound is an unsaturated aldehyde and is known to occur naturally in strawberry fruit, essential oil of Ruta graveolens, and Holigarna grahamii leaves . Due to its fruity fragrance, it is also used in the perfume industry .

Applications De Recherche Scientifique

4-Hexen-3-one has various scientific research applications:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry studies.

Biology: It has been studied for its role in plant metabolism and as a flavoring agent.

Medicine: Research has explored its antibacterial properties, particularly against drug-resistant bacteria.

Industry: It is used in the perfume industry due to its fruity fragrance.

Mécanisme D'action

Target of Action

4-Hexen-3-one is an unsaturated aldehyde . As an aldehyde, it primarily targets organic molecules with nucleophilic functional groups, such as amines and alcohols, in biochemical reactions .

Mode of Action

The compound’s mode of action involves the carbonyl group (C=O) in the aldehyde. The carbon atom in this group has a partial positive charge, making it susceptible to attack by nucleophiles. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

It’s known that aldehydes like 4-hexen-3-one can participate in various biochemical reactions, including nucleophilic addition and condensation reactions . These reactions can lead to the formation of larger organic molecules, affecting various biochemical pathways.

Result of Action

The result of 4-Hexen-3-one’s action can vary depending on the biochemical context. In some cases, it might lead to the formation of new organic compounds. For instance, it can react with hydroxylamine to form oximes .

Action Environment

The action of 4-Hexen-3-one can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, the presence of other reactive species, and temperature .

Analyse Biochimique

Biochemical Properties

4-Hexen-3-one plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the biosynthesis of various secondary metabolites that contribute to the plant’s defense mechanisms and overall health. The compound interacts with several enzymes, including cytochrome P450 monooxygenases, which catalyze the hydroxylation of 4-Hexen-3-one, leading to the formation of hydroxylated derivatives . These interactions are crucial for the compound’s metabolic transformation and subsequent biological activities.

Cellular Effects

4-Hexen-3-one exerts various effects on different types of cells and cellular processes. In plant cells, it influences cell signaling pathways involved in stress responses and defense mechanisms. The compound has been shown to modulate the expression of genes related to oxidative stress and detoxification processes. Additionally, 4-Hexen-3-one affects cellular metabolism by altering the levels of key metabolites and enzymes involved in primary metabolic pathways .

Molecular Mechanism

The molecular mechanism of 4-Hexen-3-one involves its interaction with specific biomolecules, leading to changes in cellular function. The compound binds to certain receptors and enzymes, resulting in the activation or inhibition of various signaling pathways. For instance, 4-Hexen-3-one can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby affecting neurotransmission . This inhibition can lead to alterations in neuronal signaling and overall cellular communication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hexen-3-one have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 4-Hexen-3-one can undergo oxidative degradation, leading to the formation of various by-products . Long-term exposure to 4-Hexen-3-one in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function over extended periods.

Dosage Effects in Animal Models

The effects of 4-Hexen-3-one vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, 4-Hexen-3-one can induce toxic effects, including oxidative damage, inflammation, and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage considerations in the application of 4-Hexen-3-one in various biological contexts.

Metabolic Pathways

4-Hexen-3-one is involved in several metabolic pathways, including those related to lipid metabolism and detoxification processes. The compound interacts with enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, which facilitate its biotransformation and elimination from the body . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 4-Hexen-3-one is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by factors such as lipid solubility and affinity for cellular membranes . These properties determine its distribution within different cellular compartments and tissues, affecting its biological activity and function.

Subcellular Localization

The subcellular localization of 4-Hexen-3-one is critical for its activity and function. The compound is often found in the cytoplasm and associated with cellular membranes, where it can interact with various biomolecules and exert its effects . Post-translational modifications and targeting signals play a role in directing 4-Hexen-3-one to specific subcellular compartments, influencing its biological activity and overall cellular function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hexen-3-one can be synthesized through various methods:

Hydration of 4-hexene-2-yne: This method involves the hydration of 4-hexene-2-yne in an aqueous solution of sulfuric acid and mercuric sulfate.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 2-hexene-5-acetyl-4-one in methanol using palladium on calcium carbonate as a catalyst.

Dehydration of 4-hydroxy-3-hexanone: This method involves the dehydration of 4-hydroxy-3-hexanone to produce 4-hexen-3-one.

Industrial Production Methods

Industrial production methods for 4-hexen-3-one typically involve large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of palladium on calcium carbonate as a catalyst is common in industrial settings .

Analyse Des Réactions Chimiques

4-Hexen-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydroxyl radicals and chlorine atoms.

Reduction: Reduction of 4-hexen-3-one can yield saturated ketones or alcohols, depending on the reducing agent used.

Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals and chlorine atoms are common oxidizing agents used in atmospheric studies.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: The major products are carboxylic acids or aldehydes, depending on the extent of oxidation.

Reduction: The major products are saturated ketones or alcohols.

Substitution: The major products are substituted ketones or alcohols.

Comparaison Avec Des Composés Similaires

4-Hexen-3-one can be compared with other similar compounds such as:

3-Penten-2-one: Another unsaturated ketone with similar reactivity but different odor characteristics.

3-Hepten-2-one: A longer-chain unsaturated ketone with similar chemical properties.

4-Phenyl-3-buten-2-one: An aromatic unsaturated ketone with distinct chemical and physical properties.

Uniqueness

4-Hexen-3-one is unique due to its specific structure, which imparts a distinct fruity fragrance and makes it valuable in the perfume industry. Its occurrence in natural sources and its role in plant metabolism also distinguish it from other similar compounds .

Activité Biologique

4-Hexen-3-one, a compound classified under enones, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Molecular Formula: CHO

CAS Number: 2497-21-4

IUPAC Name: (4E)-hex-4-en-3-one

Appearance: Colorless to light yellow liquid

Boiling Point: 158 °C

Flash Point: 65 °C

4-Hexen-3-one is characterized by its carbonyl group (C=O), which plays a crucial role in its reactivity and biological interactions. This unsaturated aldehyde is known for its distinctive ethereal and metallic taste, making it relevant in flavor chemistry and food applications .

The biological activity of 4-Hexen-3-one primarily stems from its ability to interact with various biomolecules. Key mechanisms include:

- Nucleophilic Reactions: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of oximes or hydrazones when reacted with hydroxylamine or hydrazine, respectively.

- Enzyme Interaction: It has been shown to modulate the activity of enzymes such as cytochrome P450 monooxygenases, influencing metabolic pathways and the biosynthesis of secondary metabolites in plants.

- Cell Signaling Modulation: In plant cells, 4-Hexen-3-one affects signaling pathways related to oxidative stress and defense mechanisms, potentially enhancing resistance against pathogens.

Cellular Effects

4-Hexen-3-one exhibits various effects on cellular processes:

- Antioxidant Activity: At low dosages, it demonstrates antioxidant properties that can protect cells from oxidative damage.

- Toxicity at High Doses: Conversely, at elevated concentrations, it can induce oxidative stress and inflammation, disrupting cellular homeostasis .

Dosage Effects in Animal Models

Research indicates that the effects of 4-Hexen-3-one vary significantly with dosage:

| Dosage Range | Observed Effects |

|---|---|

| Low | Antioxidant effects; metabolic modulation |

| High | Oxidative damage; inflammation |

Research Applications

4-Hexen-3-one has been explored in various scientific domains:

- Food Chemistry: Its presence in foods like sweet oranges and black radishes suggests potential as a flavoring agent and biomarker for dietary intake .

- Pharmacology: Studies have investigated its antibacterial properties against drug-resistant bacteria, highlighting its potential as a natural therapeutic agent .

- Environmental Science: Research on its reactivity with hydroxyl radicals provides insights into its environmental fate and degradation pathways .

Case Studies

- Antibacterial Activity:

-

Plant Metabolism:

- Investigations into the role of 4-Hexen-3-one in plant defense mechanisms revealed that it enhances stress response pathways, contributing to overall plant health.

Propriétés

Numéro CAS |

2497-21-4 |

|---|---|

Formule moléculaire |

C6H10O |

Poids moléculaire |

98.14 g/mol |

Nom IUPAC |

(Z)-hex-4-en-3-one |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |

Clé InChI |

FEWIGMWODIRUJM-HYXAFXHYSA-N |

SMILES |

CCC(=O)C=CC |

SMILES isomérique |

CCC(=O)/C=C\C |

SMILES canonique |

CCC(=O)C=CC |

Densité |

0.855-0.861 |

Key on ui other cas no. |

50396-87-7 2497-21-4 |

Description physique |

Colourless to yellow liquid; pugent, acrid, metallic odour |

Pictogrammes |

Flammable; Irritant |

Solubilité |

slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.